Cas no 2228273-59-2 (2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid)

2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid
- 2228273-59-2
- EN300-1900253
- 2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid
-
- インチ: 1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-12-5-4-8(6-11(12)16)9-7-10(9)13(18)19/h4-6,9-10H,7H2,1-3H3,(H,17,20)(H,18,19)
- InChIKey: QYPOQNXOMBBKNW-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1CC1C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 311.0924357g/mol
- どういたいしつりょう: 311.0924357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 75.6Ų
2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1900253-2.5g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |
2228273-59-2 | 2.5g |
$3080.0 | 2023-09-18 | ||
Enamine | EN300-1900253-10g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |
2228273-59-2 | 10g |
$6758.0 | 2023-09-18 | ||
Enamine | EN300-1900253-5.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |
2228273-59-2 | 5g |
$4557.0 | 2023-06-02 | ||
Enamine | EN300-1900253-0.1g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |
2228273-59-2 | 0.1g |
$1384.0 | 2023-09-18 | ||
Enamine | EN300-1900253-0.5g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |
2228273-59-2 | 0.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1900253-1.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |
2228273-59-2 | 1g |
$1572.0 | 2023-06-02 | ||
Enamine | EN300-1900253-5g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |
2228273-59-2 | 5g |
$4557.0 | 2023-09-18 | ||
Enamine | EN300-1900253-0.05g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |
2228273-59-2 | 0.05g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1900253-0.25g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |
2228273-59-2 | 0.25g |
$1447.0 | 2023-09-18 | ||
Enamine | EN300-1900253-10.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |
2228273-59-2 | 10g |
$6758.0 | 2023-06-02 |
2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acidに関する追加情報
2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid
The compound 2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid, with CAS No: 2228273-59-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a cyclopropane ring fused with a substituted phenyl group and a carboxylic acid moiety. The presence of the tert-butoxy carbonyl amino group further enhances its chemical versatility, making it a valuable substrate for various synthetic transformations.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioactive agents targeting specific cellular pathways. Researchers have demonstrated that the cyclopropane ring can act as a rigid scaffold, facilitating interactions with key biological molecules such as enzymes and receptors. The substitution pattern on the phenyl ring, including the chlorine atom and the tert-butoxy carbonyl amino group, plays a crucial role in modulating the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
In terms of synthesis, this compound can be prepared through a multi-step process involving advanced organic reactions such as Suzuki coupling, Stille coupling, and peptide coupling techniques. The tert-butoxy carbonyl amino group is typically introduced via reductive amination or through pre-formed activated esters, ensuring high yields and purity. The cyclopropane ring is often constructed using ring-closing metathesis or other cycloaddition reactions, which are well-established methods in modern organic synthesis.
The physical and chemical properties of 2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid have been extensively characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses reveal that the compound exhibits a high degree of structural stability due to the rigidity imparted by the cyclopropane ring and the electron-withdrawing effects of the chlorine atom and carboxylic acid group.
From an applications perspective, this compound has shown promise in several areas. In medicinal chemistry, it serves as a lead compound for designing novel therapeutics targeting diseases such as cancer, inflammation, and neurodegenerative disorders. Its ability to modulate key signaling pathways makes it an attractive candidate for further preclinical studies.
Moreover, in materials science, this compound has been explored for its potential in polymer synthesis and as a building block for advanced materials with tailored mechanical and electronic properties. The cyclopropane ring's unique geometry contributes to these applications by providing a rigid framework that can influence the overall structure of polymers.
In conclusion, 2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid stands out as a versatile and innovative molecule with wide-ranging applications across multiple disciplines. Its continued exploration in both academic and industrial settings is expected to yield further insights into its potential uses and optimizations.
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